molecular formula C15H25N5 B11747149 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856026-57-7

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11747149
CAS No.: 1856026-57-7
M. Wt: 275.39 g/mol
InChI Key: YVKGYLSUCOFHGF-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, and connected through a central amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (2-methylpropyl bromide and propan-2-yl bromide) in the presence of a base such as potassium carbonate.

    Coupling: The alkylated pyrazole rings are coupled through a central amine group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups attached to the pyrazole rings.

    Reduction: Reduction reactions can occur at the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Material Science: It may be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It may be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.

    Polymer Science: It may be employed in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(ethyl)-1H-pyrazol-4-yl]methyl})amine
  • **{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(methyl)-1H-pyrazol-4-yl]methyl})amine
  • **{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(butyl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The uniqueness of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern on the pyrazole rings. The presence of different alkyl groups (2-methylpropyl and propan-2-yl) provides distinct steric and electronic properties, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1856026-57-7

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrazol-4-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H25N5/c1-12(2)9-19-10-14(7-17-19)5-16-6-15-8-18-20(11-15)13(3)4/h7-8,10-13,16H,5-6,9H2,1-4H3

InChI Key

YVKGYLSUCOFHGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CN(N=C2)C(C)C

Origin of Product

United States

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